(2S,3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
The compound "(2S,3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid" is a pyrrolidine derivative with a stereochemically defined core (2S,3R,5R). Key functional groups include:
- A tert-butoxycarbonyl (Boc) protecting group at position 1, commonly used to stabilize amines during synthetic processes.
- A methoxycarbonyl ester at position 5, which may enhance lipophilicity or serve as a prodrug moiety.
- A carboxylic acid at position 3, enabling hydrogen bonding or salt formation.
This compound is likely an intermediate in pharmaceutical synthesis, leveraging the Boc group for selective deprotection and the carboxylic acid for further derivatization .
Properties
Molecular Formula |
C19H25NO7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S,3R,5R)-5-methoxycarbonyl-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-14(17(23)26-5)10-13(16(21)22)15(20)11-6-8-12(25-4)9-7-11/h6-9,13-15H,10H2,1-5H3,(H,21,22)/t13-,14-,15-/m1/s1 |
InChI Key |
XHTIRUGRWSSBMP-RBSFLKMASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1C2=CC=C(C=C2)OC)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
(2S,3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the use of protecting groups to stabilize reactive functional groups during chemical transformations. The tert-butoxycarbonyl (Boc) group is often employed for the protection of the amine group during the synthesis process. The overall synthetic route can be summarized as follows:
- Formation of the Pyrrolidine Ring : Starting from appropriate amino acids or derivatives.
- Protection of Functional Groups : Use of Boc and methoxycarbonyl groups to protect amine and carboxylic acid functionalities.
- Purification : Techniques such as chromatography are utilized to isolate the desired product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to act as an inhibitor for specific enzymes and receptors, which is crucial for its pharmacological effects.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its moderate lipophilicity (Log P values around 3.3-3.9) and high gastrointestinal absorption potential . Additionally, it has been noted that the compound can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
Case Studies
- Anticancer Activity : Research has shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation and survival .
- Neuroprotective Effects : In animal models, compounds with similar structures have demonstrated neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
Research Findings
A summary table of key findings related to the biological activity of (2S,3R,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is presented below:
Scientific Research Applications
Anticoagulant Development
One notable application of similar pyrrolidine derivatives is in the development of anticoagulants. For instance, compounds like (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have been identified as intermediates in the synthesis of direct Factor Xa inhibitors, such as Eribaxaban. These compounds exhibit high affinity for the human Factor Xa enzyme, which is crucial for blood coagulation processes .
Anticancer Agents
Pyrrolidine derivatives are also being explored for their anticancer properties. The structural similarity of (2S,3R,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Research into related compounds has shown promising results in preclinical studies targeting various cancer cell lines.
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used as an intermediate in the synthesis of more complex bioactive molecules.
Synthesis Pathways
- Nucleophilic Substitution Reactions : The methoxycarbonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Coupling Reactions : The compound can be employed in coupling reactions to form larger molecular frameworks necessary for drug development.
Synthesis of Anticoagulants
A detailed study on the synthesis of direct Factor Xa inhibitors highlights the role of pyrrolidine derivatives as intermediates. The synthetic route involves multiple steps where (2S,3R,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is utilized to construct key pharmacophores that exhibit anticoagulant activity .
Anticancer Activity Assessment
In another case study, derivatives of pyrrolidine were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the pyrrolidine core could enhance cytotoxic effects, suggesting that (2S,3R,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid may serve as a lead compound for further development .
Comparison with Similar Compounds
a. (3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1378388-35-2)
- Structural Differences : The stereochemistry (3S,5S) alters the spatial arrangement of substituents compared to the target compound’s (2S,3R,5R) configuration.
- Physical Properties :
- Synthetic Relevance : Both compounds share Boc and methoxycarbonyl groups, suggesting analogous protection/deprotection strategies .
b. (3R,5R)-1-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- This enantiomer highlights the role of stereochemistry in biological activity or crystallization behavior, though specific data are unavailable .
Functional Group Variations
a. (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
- Core Structure : Oxazolidine ring (5-membered, O and N heteroatoms) vs. pyrrolidine (all-carbon backbone).
b. (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Key Differences : A benzodioxolyl group and trifluoromethylphenyl urea substituent replace the 4-methoxyphenyl and methoxycarbonyl groups.
- Synthetic Yield : 68% crude yield with >99% purity, suggesting efficient synthesis despite complex substituents .
Homologs with Alternative Substituents
a. (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS 364750-81-2)
b. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- Lacks the methoxycarbonyl and 4-methoxyphenyl groups, simplifying the structure for applications requiring minimal steric bulk .
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on analogous compounds.
Key Findings
Stereochemistry : The (2S,3R,5R) configuration of the target compound distinguishes it from diastereomers like (3S,5S)-isomers, which exhibit lower molecular weights and altered physicochemical profiles .
Functional Groups : The 4-methoxyphenyl group enhances aromatic interactions compared to methyl or phenyl substituents in homologs .
Synthesis : Boc deprotection (e.g., with TFA) and coupling agents (EDC/HOBt) are common across analogs, highlighting shared synthetic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
